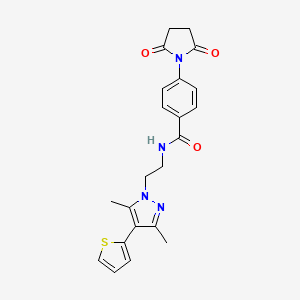

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-14-21(18-4-3-13-30-18)15(2)25(24-14)12-11-23-22(29)16-5-7-17(8-6-16)26-19(27)9-10-20(26)28/h3-8,13H,9-12H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAIMVRQIBEKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique molecular structure incorporates a pyrazole ring, a thiophene group, and a benzamide moiety, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O2S |

| Molecular Weight | 370.47 g/mol |

| CAS Number | 2034553-80-3 |

The compound's structure is characterized by the presence of both a pyrazole and thiophene ring, which contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The mechanism may involve:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It could bind to certain receptors, affecting downstream signaling cascades.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : The presence of the thiophene ring has been linked to antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

Several studies have highlighted the biological effects of related compounds:

- A study on pyrazole derivatives indicated significant anticancer activity against colorectal carcinoma cell lines (HCT116), showcasing the potential of pyrazole-based compounds in cancer therapy .

- Another research effort focused on the anti-inflammatory properties of thiophene-containing compounds, demonstrating their efficacy in reducing inflammation markers in vitro .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit certain enzyme activities associated with disease processes. For instance:

| Study Focus | Result |

|---|---|

| Enzyme Inhibition | Significant inhibition observed in cyclooxygenase (COX) enzymes |

| Cytotoxicity | IC50 values ranging from 5 to 15 µM against various cancer cell lines |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity and interaction modes of this compound with target proteins. These studies reveal:

- Binding Sites : Key amino acids involved in binding were identified, suggesting potential pathways for enhancing drug design.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

- Methodological Answer : The compound’s pyrazole and pyrrolidine-dione moieties suggest multi-step synthesis. A plausible route involves:

Pyrazole Formation : Reacting 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole with chloroethylamine under reflux in ethanol to introduce the ethylamine side chain .

Benzamide Coupling : Activate the carboxylic acid group of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling agents (e.g., EDC/HOBt) and react with the pyrazole-ethylamine intermediate .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (DMF/EtOH mixtures are effective for pyrazole derivatives) .

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst). For example:

- Central Composite Design : Test temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (2–6 hours). Analyze yield and purity via ANOVA to identify optimal conditions .

- Statistical Tools : Software like Minitab or JMP can model interactions between variables, reducing trial-and-error approaches .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl) and pyrrolidine-dione ring integrity.

- Mass Spectrometry (HRMS) : Verify molecular weight and detect fragmentation patterns unique to the pyrazole-ethylbenzamide linkage .

- FT-IR : Confirm carbonyl stretches (1680–1720 cm⁻¹ for amide and pyrrolidine-dione groups) .

Advanced Research Questions

Q. How do electronic effects of the thiophen-2-yl and pyrrolidine-dione substituents influence the compound’s reactivity in downstream reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The thiophene’s electron-rich nature may enhance electrophilic substitution, while the pyrrolidine-dione’s electron-withdrawing effect could stabilize intermediates .

- Experimental Validation : Compare reactivity with analogs lacking thiophene or pyrrolidine-dione groups. Monitor reaction kinetics via UV-Vis or LC-MS .

Q. What strategies resolve contradictions in biological activity data observed across different assays?

- Methodological Answer :

- Meta-Analysis : Aggregate data from enzyme inhibition, cytotoxicity, and binding assays. Use hierarchical clustering to identify outliers or assay-specific artifacts .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan) to isolate contributing factors .

Q. How can computational reaction path search methods accelerate the discovery of novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use tools like GRRM or AFIR to explore potential energy surfaces for reaction intermediates. This identifies low-energy pathways for functionalizing the pyrazole core .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic substitutions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers during purification.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to enforce stereocontrol .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use a factorial design to expose the compound to pH 2–9 (buffers) and temperatures (25–60°C). Monitor degradation via HPLC-UV at intervals (0, 7, 14 days) .

- Kinetic Modeling : Fit degradation data to Arrhenius or Weibull models to predict shelf-life .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.

- X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。